molecular formula C8H7N3O3 B13501075 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B13501075
M. Wt: 193.16 g/mol
InChI Key: DTUUBSPBTPGJJZ-UHFFFAOYSA-N
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Description

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a fused imidazo-pyrazine ring system, which is known for its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrazine with ethyl acetoacetate followed by cyclization can yield the desired compound . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and readily available starting materials is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl and oxo groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

7-Methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound recognized for its distinctive fused ring structure, which combines imidazole and pyrazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its molecular formula is C8H7N3O3C_8H_7N_3O_3 with a molecular weight of approximately 193.16 g/mol.

Structural Characteristics

The structural features of this compound include:

  • Fused ring system : Composed of imidazole and pyrazine rings.
  • Functional groups : Contains a carboxylic acid group that contributes to its reactivity.
PropertyValue
Molecular FormulaC8H7N3O3C_8H_7N_3O_3
Molecular Weight193.16 g/mol
IUPAC Name7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxylic acid
InChI KeyDTUUBSPBTPGJJZ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic applications in various diseases.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in regulating immune responses. Inhibitors like this compound can enhance the immune response by modulating pathways such as cGAS-STING. For instance, one study reported an IC50 value of 5.70 nM against ENPP1, indicating strong inhibitory activity and potential for use in cancer immunotherapy .

Anticancer Properties

The compound has been explored for its anticancer properties. In vivo studies demonstrated that it could significantly enhance the antitumor efficacy of anti-PD-1 antibodies in murine models, achieving tumor growth inhibition rates of up to 77.7% when administered alongside these antibodies . This suggests that it may play a role in enhancing the effectiveness of existing cancer therapies.

Anti-inflammatory Effects

Compounds structurally similar to this compound often exhibit anti-inflammatory properties. The presence of the carboxylic acid group may contribute to this activity by modulating inflammatory pathways.

Study on ENPP1 Inhibition

A significant study focused on the optimization of imidazo[1,2-a]pyrazine derivatives found that compound 7 (which shares structural characteristics with our compound) demonstrated substantial inhibitory activity against ENPP1 and enhanced immune responses through upregulation of key genes involved in the STING pathway . This study underscores the therapeutic potential of compounds within this chemical class.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods including cyclization reactions involving appropriate precursors like 2-aminopyrazine and ethyl acetoacetate . Its versatility makes it a valuable building block for developing more complex heterocyclic compounds with diverse biological activities.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

7-methyl-8-oxoimidazo[1,2-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-10-2-3-11-4-5(8(13)14)9-6(11)7(10)12/h2-4H,1H3,(H,13,14)

InChI Key

DTUUBSPBTPGJJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C=C(N=C2C1=O)C(=O)O

Origin of Product

United States

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